Glyceric acid

Description

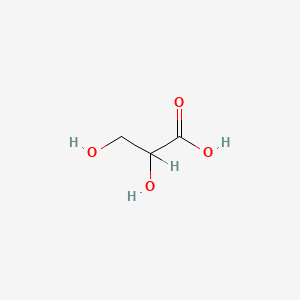

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Glyceric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid, a naturally occurring three-carbon sugar acid, holds significant interest in various scientific and biomedical fields. As a key metabolite in several biological pathways, its chemical properties and structure are fundamental to understanding its role in both normal physiological processes and pathological conditions such as D-glyceric aciduria. This technical guide provides a comprehensive overview of the core chemical and structural characteristics of glyceric acid, detailed experimental protocols for its synthesis and analysis, and a visualization of its key metabolic pathways.

Chemical Properties and Structure

Glyceric acid, systematically named 2,3-dihydroxypropanoic acid, is a chiral molecule existing as two enantiomers: D-glyceric acid and L-glyceric acid.[1] It is a trionic acid, featuring a propionic acid backbone substituted with hydroxyl groups at the C2 and C3 positions.[2][3] This structure imparts its characteristic high polarity and water solubility.

Structure

The chemical structure of glyceric acid is foundational to its properties and biological activity.

-

Chemical Formula : C₃H₆O₄[2]

-

Molecular Weight : 106.08 g/mol [2]

-

Stereoisomerism : Due to the chiral center at the C2 position, glyceric acid exists as D- and L-enantiomers.[1]

-

D-Glyceric Acid (R-enantiomer) SMILES : C(--INVALID-LINK--O)O

-

L-Glyceric Acid (S-enantiomer) SMILES : C(--INVALID-LINK--O)O[4]

-

-

Canonical SMILES : C(C(C(=O)O)O)O[2]

-

InChI : InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)[2]

-

InChIKey : RBNPOMFGQQGHHO-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical properties of glyceric acid are summarized in the table below, providing a clear reference for experimental design and interpretation.

| Property | Value | References |

| IUPAC Name | 2,3-dihydroxypropanoic acid | [2] |

| Molecular Formula | C₃H₆O₄ | [2] |

| Molecular Weight | 106.08 g/mol | [2] |

| Melting Point | <25 °C (viscous syrup) | [1][5] |

| Boiling Point | 412.0 ± 30.0 °C (Predicted) | [5] |

| pKa (25 °C) | 3.55 | [6] |

| Water Solubility | Miscible | [6] |

| Solubility in other solvents | Soluble in alcohol and acetone; nearly insoluble in ether. | [6][7] |

| Appearance | Colorless syrup | [1] |

Key Metabolic Pathways

Glyceric acid is a central intermediate in several metabolic pathways, most notably in the catabolism of serine and fructose, and it serves as a link to glycolysis.[1][8] Dysregulation of these pathways can lead to metabolic disorders such as D-glyceric aciduria.

D-Glyceric Aciduria Pathway

D-glyceric aciduria is an inborn error of metabolism characterized by the accumulation of D-glyceric acid.[8] This is typically caused by a deficiency in the enzyme D-glycerate kinase, which is responsible for phosphorylating D-glycerate to 2-phosphoglycerate, an intermediate in glycolysis.[1][2] The pathway below illustrates the metabolic block.

Serine Biosynthesis and its Connection to Glyceric Acid

Glyceric acid is also an intermediate in the pathway for serine biosynthesis, which branches off from glycolysis at the level of 3-phosphoglycerate.[9] This pathway highlights the interconnectivity of amino acid and carbohydrate metabolism.

References

- 1. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2752391A - Preparation of glyceric acid - Google Patents [patents.google.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Microbial resolution of DL-glyceric acid for L-glyceric acid production with newly isolated bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FR2974802A1 - PROCESS FOR PURIFYING GLYCOLIC ACID BY DISTILLATION - Google Patents [patents.google.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of Glyceric Acid from Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glyceric acid, a versatile three-carbon carboxylic acid, is a valuable platform chemical with applications in pharmaceuticals, polymers, and fine chemicals. Its synthesis from glycerol, a readily available and inexpensive byproduct of biodiesel production, represents a sustainable and economically attractive approach. This technical guide provides a comprehensive overview of the core methodologies for glyceric acid synthesis from glycerol, focusing on both biotechnological and chemocatalytic routes. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the development and optimization of glyceric acid production.

Biotechnological Synthesis of Glyceric Acid

The microbial conversion of glycerol to glyceric acid offers a highly selective and environmentally benign route. Acetic acid bacteria, particularly species of Gluconobacter and Acetobacter, are known for their exceptional ability to oxidize glycerol.[1][2][3] This process is typically carried out under aerobic conditions and relies on the activity of membrane-bound alcohol dehydrogenases (mADHs).[2][3]

Microbial Strains and Fermentation Parameters

Several strains have been identified and optimized for glyceric acid production. Gluconobacter frateurii and Acetobacter tropicalis have demonstrated high productivity.[2][3] Key fermentation parameters that significantly influence the yield and selectivity include the initial glycerol concentration, pH, aeration rate, and nutrient composition.[4][5]

Table 1: Performance of Selected Microbial Strains in Glyceric Acid Production from Glycerol

| Microbial Strain | Initial Glycerol (g/L) | pH | Aeration (vvm) | Agitation (rpm) | Time (days) | Glyceric Acid Titer (g/L) | D-GA Enantiomeric Excess (%) | Reference |

| Gluconobacter frateurii NBRC103465 | 170 | 6.0 | 0.5 | 500 | 7 | 136.5 | 72 | [2][3] |

| Acetobacter tropicalis NBRC16470 | 220 | 6.0 | 2.5 | 500 | - | 101.8 | 99 | [2][3] |

Experimental Protocol: Microbial Production of Glyceric Acid

This protocol is a generalized procedure based on methodologies reported for Gluconobacter species.[4][6]

1.2.1. Media Preparation

-

Seed Culture Medium (Glucose Medium): 5 g/L glucose, 5 g/L yeast extract, 5 g/L polypeptone, and 1 g/L MgSO₄·7H₂O.

-

Production Medium (Glycerol Medium): 170 g/L glycerol, 10 g/L polypeptone, 1 g/L yeast extract, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, and 0.1 g/L K₂HPO₄. Sterilize by autoclaving.

1.2.2. Inoculum Preparation

-

Inoculate a single colony of the selected bacterial strain into 5 mL of seed culture medium in a test tube.

-

Incubate at 30°C for 24-48 hours with shaking (200 rpm).

-

For larger scale fermentations, scale up the seed culture in Erlenmeyer flasks containing the same medium.

1.2.3. Fermentation

-

Transfer the seed culture to a 5-L jar fermenter containing 2.5 L of the production medium.

-

Maintain the temperature at 30°C.

-

Control the pH at 6.0 by the automated addition of a base solution (e.g., 5 M NaOH, which can be prepared in a 50% v/v glycerol solution to replenish the carbon source).[4][5]

-

Set the agitation speed to 500 rpm and the aeration rate to 0.5 vvm.

-

Monitor the fermentation progress by periodically sampling the broth and analyzing for glycerol consumption and glyceric acid production using HPLC.

1.2.4. Product Recovery and Purification

-

After the fermentation is complete, remove the microbial cells from the broth by centrifugation or microfiltration.

-

The resulting supernatant can be concentrated. One method is desalting electrodialysis.[2][3]

-

Glyceric acid can be crystallized from the concentrated solution, for example, as its calcium salt by the addition of a calcium source.[2][3] The general principle of product recovery from fermentation broth involves several stages including solid removal, primary isolation, purification, and final product isolation.[7][8]

Biotechnological Pathway

The bioconversion of glycerol to glyceric acid in acetic acid bacteria primarily involves the oxidation of the primary alcohol group of glycerol to an aldehyde (glyceraldehyde), which is then further oxidized to glyceric acid. This reaction is catalyzed by membrane-bound alcohol dehydrogenase.

Biotechnological pathway of glycerol to glyceric acid.

Chemocatalytic Synthesis of Glyceric Acid

Catalytic oxidation of glycerol using heterogeneous catalysts offers an alternative route to glyceric acid. This approach often involves the use of noble metal catalysts, such as platinum (Pt), gold (Au), and palladium (Pd), supported on various materials.[9][10][11] The reactions are typically performed in an aqueous medium under controlled temperature and pressure, often in the presence of a base.

Catalysts and Reaction Conditions

The choice of catalyst and support, along with the reaction conditions, plays a crucial role in the conversion of glycerol and the selectivity towards glyceric acid.

Table 2: Performance of Various Catalysts in the Oxidation of Glycerol to Glyceric Acid

| Catalyst | Support | Temperature (°C) | Pressure | Base | Glycerol Conversion (%) | Glyceric Acid Selectivity (%) | Reference |

| 1% Au | Charcoal | 60 | 3 bar O₂ | NaOH | High | 100 | [10] |

| 1% Au | Graphite | 60 | 3 bar O₂ | NaOH | High | 100 | [10] |

| 7 wt% Pt | 40 wt% Ce₀.₆₄Zr₀.₁₆Fe₀.₂₀O₂₋ᵟ/SBA-16 | 30 | Atmospheric Air | None | 99.2 (after 10h) | 68.2 (after 10h) | [12] |

| 4.8% Pt | Al₂O₃ | - | - | Alkaline | 92 | 57 | [13] |

| Pd | Carbon | 60 | - | NaOH | ~41 (after 3h) | - | [14] |

| Ni-Pd-Cu | Activated Carbon | 70 | - | NaOH | 85 (after 1h) | 90 (after 1h) | [15] |

Experimental Protocol: Catalytic Oxidation of Glycerol with Au/C

This protocol is a representative procedure for the selective oxidation of glycerol to glyceric acid using a gold-on-carbon catalyst.[10][11]

2.2.1. Catalyst Preparation (1% Au/C)

-

Suspend activated carbon support in deionized water.

-

Slowly add an aqueous solution of chloroauric acid (HAuCl₄) to the carbon slurry with stirring.

-

Reflux the mixture.

-

Cool the slurry and reduce the gold precursor with a reducing agent like formaldehyde.

-

Filter, wash, and dry the resulting catalyst.

2.2.2. Catalytic Reaction

-

Charge a batch reactor or an autoclave with an aqueous solution of glycerol (e.g., 0.1 M) and sodium hydroxide (e.g., 0.4 M).[14]

-

Add the prepared Au/C catalyst to the solution.

-

Seal the reactor and purge with oxygen.

-

Pressurize the reactor with oxygen (e.g., 3 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring (e.g., 1000 rpm).

-

Maintain the reaction for a specified duration (e.g., 3 hours).

-

After the reaction, cool the reactor, release the pressure, and separate the catalyst by filtration.

-

Analyze the liquid product mixture for glycerol conversion and product distribution using HPLC.

Chemocatalytic Pathway

The catalytic oxidation of glycerol to glyceric acid proceeds through the selective oxidation of one of the primary hydroxyl groups.

Chemocatalytic pathway of glycerol to glyceric acid.

Electrochemical Synthesis of Glyceric Acid

Electrochemical oxidation presents a promising alternative for the synthesis of glyceric acid from glycerol, offering mild reaction conditions and the potential for high selectivity.[16][17] This method involves the use of an electrochemical cell with specific anode materials.

Electrochemical Setup and Conditions

A typical setup consists of a three-electrode electrochemical cell with a working electrode (anode), a counter electrode (cathode), and a reference electrode.[16] Platinum and gold-based electrodes are commonly employed as anode materials.[9][17] The reaction is typically carried out in an alkaline electrolyte solution containing glycerol.

Table 3: Electrochemical Oxidation of Glycerol to Glyceric Acid

| Anode Material | Electrolyte | Potential (V vs. RHE) | Temperature (°C) | Glycerol Conversion (%) | Glycerate Selectivity (%) | Reference |

| Pt disk | 0.1 M NaOH + 0.1 M Glycerol | 0.35 - 0.8 | 20 | - | Primary product | [1] |

| Pd nanocrystals/CFP | 1.0 M KOH + 0.1 M Glycerol | 0.86 | 20 | - | up to 49 | [3] |

Experimental Protocol: Electrochemical Oxidation of Glycerol

The following is a generalized protocol for the electrochemical synthesis of glyceric acid.

-

Electrochemical Cell Assembly: Assemble a three-electrode cell. A platinum or gold electrode can be used as the working electrode, a platinum wire as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).[16][17]

-

Electrolyte Preparation: Prepare an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 0.1 M to 1.0 M) containing glycerol (e.g., 0.1 M).[1][3]

-

Electrolysis: Purge the electrolyte with an inert gas (e.g., N₂) to remove dissolved oxygen.[1] Carry out the electrolysis at a controlled potential (e.g., using chronoamperometry) at room temperature with stirring.

-

Product Analysis: After electrolysis, analyze the electrolyte for the concentration of glyceric acid and other products using HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of glycerol and its oxidation products, including glyceric acid.[18][19][20][21]

-

Column: An ion-exchange column, such as an Aminex HPX-87C or HPX-87H, is frequently used.[16][19]

-

Mobile Phase: A dilute acid solution, typically sulfuric acid (e.g., 3-5 mM), is used as the mobile phase.[4][19]

-

Detector: A Refractive Index (RI) detector is commonly used for the detection of glycerol and glyceric acid, while a UV detector can also be employed for carboxylic acids.[21][22]

General Experimental Workflow

The overall process for producing glyceric acid from glycerol, whether through biotechnological or chemocatalytic routes, follows a general workflow.

References

- 1. Frontiers | Selective Electrooxidation of Glycerol Into Value-Added Chemicals: A Short Overview [frontiersin.org]

- 2. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Change in product selectivity during the production of glyceric acid from glycerol by Gluconobacter strains in the presence of methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uop.edu.pk [uop.edu.pk]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective oxidation of glycerol to glyceric acid using a gold catalyst in aqueous sodium hydroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Oxidation of glycerol using supported Pt, Pd and Au catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. naun.org [naun.org]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. pubs.acs.org [pubs.acs.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. scispace.com [scispace.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

The Enigmatic Role of Glyceric Acid in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid, a three-carbon sugar acid, is a naturally occurring metabolite in plants, intrinsically linked to fundamental processes such as photosynthesis and photorespiration. While its phosphorylated derivatives are well-established intermediates in glycolysis and the Calvin cycle, the free acid itself is gaining recognition for its potential roles in plant metabolism, stress response, and signaling. This technical guide provides an in-depth exploration of the natural occurrence of glyceric acid in the plant kingdom, methodologies for its analysis, and its emerging significance in plant signaling pathways.

Natural Occurrence and Quantitative Data

Glyceric acid is found in various plant species and tissues. Its D-isomer has been identified as a phytochemical in tobacco leaves and the fruits of certain plants[1][2]. It has also been reported in blueberries, cherries, and strawberries, contributing to their overall organic acid profile. While extensive quantitative data across a wide range of plant species remains an area of active research, available information is summarized below.

Table 1: Quantitative Data of Glyceric Acid in Plant Tissues

| Plant Species | Tissue | Concentration | Method of Analysis | Reference |

| Nicotiana tabacum (Tobacco) | Leaf Extract | 23.94 µg/mL | LC-MS | --INVALID-LINK-- |

| Vaccinium corymbosum (Blueberry) | Fruit | Present | HPLC | [3] |

| Prunus cerasus (Sour Cherry) | Fruit | Present | Not Specified | [4] |

| Fragaria × ananassa (Strawberry) | Fruit | Not explicitly detected | HPLC | [5] |

| Brassica napus (Rapeseed) | Not Specified | Present | Not Specified | CSIR-NEIST |

Note: "Present" indicates that the compound was identified, but specific quantitative data was not provided in the cited source.

Biosynthesis of Glyceric Acid in Plants

The primary pathway for glyceric acid biosynthesis in C3 plants is intricately linked to the photorespiratory cycle. This metabolic pathway salvages carbon lost during the oxygenation reaction of RuBisCO.

Figure 1. Biosynthesis of Glyceric Acid via the Photorespiratory Pathway.

Experimental Protocols

Accurate quantification of glyceric acid in plant matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Protocol 1: GC-MS Analysis of Glyceric Acid

This protocol outlines a general procedure for the extraction, derivatization, and quantification of glyceric acid in plant tissues using GC-MS. Derivatization is essential to increase the volatility of the polar organic acid.

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol). c. Vortex the mixture vigorously for 1 minute and incubate at -20°C for 1 hour to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Two-Step Methoxyamination and Silylation): a. Methoxyamination: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 90 minutes with agitation. This step protects aldehyde and keto groups. b. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample. Vortex and incubate at 60°C for 60 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes. c. MS Conditions (Example):

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-600. d. Quantification: Use a calibration curve prepared with authentic glyceric acid standards subjected to the same derivatization procedure. An internal standard (e.g., ribitol) should be added at the beginning of the extraction for accurate quantification.

Start [label="Plant Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Homogenization [label="Homogenization in\nExtraction Solvent"];

Extraction [label="Extraction & Protein Precipitation"];

Centrifugation1 [label="Centrifugation"];

Supernatant [label="Collect Supernatant"];

Drying [label="Evaporation to Dryness"];

Methoxyamination [label="Methoxyamination"];

Silylation [label="Silylation (MSTFA)"];

GCMS [label="GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenization;

Homogenization -> Extraction;

Extraction -> Centrifugation1;

Centrifugation1 -> Supernatant;

Supernatant -> Drying;

Drying -> Methoxyamination;

Methoxyamination -> Silylation;

Silylation -> GCMS;

}

Figure 2. Workflow for GC-MS Analysis of Glyceric Acid in Plant Tissue.

Protocol 2: HPLC-UV Analysis of Glyceric Acid

This protocol provides a method for the quantification of glyceric acid using HPLC with UV detection, which is suitable for laboratories without access to a mass spectrometer.

1. Sample Preparation and Extraction: a. Follow steps 1a-1e from the GC-MS protocol to obtain the dried plant extract. b. Reconstitute the dried extract in a known volume (e.g., 500 µL) of the HPLC mobile phase. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis: a. Inject 10-20 µL of the filtered sample into the HPLC system. b. HPLC Conditions (Example):

- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or an ion-exchange column suitable for organic acids.

- Mobile Phase: Isocratic elution with an aqueous solution of a weak acid, such as 5 mM H₂SO₄ or 20 mM phosphate buffer at pH 2.5. The exact conditions may need optimization depending on the column and co-eluting compounds.

- Flow Rate: 0.5 - 1.0 mL/min.

- Column Temperature: 30-40°C.

- Detector: UV detector set at a low wavelength, typically around 210 nm, where the carboxyl group of glyceric acid absorbs. c. Quantification: Generate a calibration curve using authentic glyceric acid standards prepared in the mobile phase.

Glyceric Acid in Plant Signaling

While the direct role of glyceric acid as a signaling molecule is an emerging area of research, there is substantial evidence for the involvement of its precursor, glycerol, and its phosphorylated form, glycerol-3-phosphate (G3P), in plant defense signaling. Exogenous application of glycerol has been shown to induce defense responses, and this is correlated with an increase in endogenous G3P levels and a decrease in oleic acid (18:1)[6][7]. This suggests a signaling crosstalk between glycerolipid metabolism and defense pathways.

The G3P-mediated signaling pathway is thought to involve the regulation of fatty acid metabolism, leading to the modulation of downstream defense responses, including the expression of pathogenesis-related (PR) genes.

Figure 3. Glycerol-3-Phosphate (G3P) Mediated Defense Signaling Pathway.

Furthermore, glycerolipid metabolism intersects with major plant hormone signaling pathways, including those of abscisic acid (ABA), jasmonic acid (JA), and salicylic acid (SA), which are central to plant stress responses. The interplay between these pathways is complex and involves numerous points of crosstalk. While the precise position of glyceric acid in this network is not fully elucidated, its metabolic proximity to key signaling intermediates suggests a potential modulatory role.

Figure 4. Crosstalk between Major Plant Hormone Signaling and Glycerolipid Metabolism.

Conclusion and Future Perspectives

Glyceric acid is a ubiquitous metabolite in plants with established roles in primary metabolism. While its direct function as a signaling molecule is yet to be fully uncovered, its metabolic connection to the well-defined G3P-mediated defense pathway suggests a potential, albeit indirect, role in plant stress responses. The development of more sensitive and high-throughput analytical methods will be crucial for elucidating the precise dynamics of glyceric acid concentrations in various plant tissues under different physiological and stress conditions. Future research focusing on the identification of glyceric acid-binding proteins and the characterization of its downstream targets will be instrumental in unraveling its complete functional significance in plant biology. This knowledge could pave the way for novel strategies in crop improvement and the development of new plant health-promoting compounds.

References

- 1. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjsir.org [pjsir.org]

- 3. Determination of Eight Organic Acids in Blueberries by HPLC [spkx.net.cn]

- 4. Chemical Composition of 21 Cultivars of Sour Cherry (Prunus cerasus) Fruit Cultivated in Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of distribution of sugars and organic acids on the taste of strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of glycerol in dicarboxylic acid-rich cutins provides insights into Arabidopsis cutin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Glyceric Acid vs. L-Glyceric Acid: A Technical Guide to Enantiomeric Distinction in Metabolism and Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceric acid, a three-carbon sugar acid, exists as two distinct enantiomers: D-glyceric acid and L-glyceric acid. While structurally mirror images, these molecules play vastly different roles in human physiology and pathology. This technical guide provides an in-depth exploration of the core biochemical and metabolic differences between D- and L-glyceric acid. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways that govern their synthesis and degradation. Understanding the unique characteristics of each enantiomer is critical for researchers and clinicians involved in the diagnosis and treatment of related metabolic disorders, as well as for professionals in drug development exploring metabolic pathways.

Introduction

Glyceric acid, or 2,3-dihydroxypropanoic acid, is a natural product of metabolism.[1] Its chirality, arising from the central carbon atom, gives rise to D- and L-enantiomers.[1] In human metabolism, these enantiomers are not interchangeable. D-glyceric acid is a normal intermediate in the catabolism of serine and fructose.[2] In contrast, L-glyceric acid is primarily associated with a rare inborn error of metabolism.[3] The accumulation of either enantiomer leads to distinct and clinically significant metabolic disorders: D-glyceric acidemia and L-glyceric aciduria (Primary Hyperoxaluria Type II).[4][5] This guide will dissect the biochemical basis for these differences, providing a comprehensive resource for the scientific community.

Physicochemical and Biochemical Properties

The D- and L-enantiomers of glyceric acid share the same molecular formula (C₃H₆O₄) and molar mass (106.08 g/mol ).[1] They are typically described as a colorless, viscous syrup soluble in water.[6][7] The key distinction lies in their stereochemistry, which dictates their interaction with stereospecific enzymes and thus their metabolic fates.

Table 1: Physicochemical Properties of Glyceric Acid Enantiomers

| Property | D-Glyceric Acid | L-Glyceric Acid | Racemic (DL)-Glyceric Acid |

| CAS Number | 6000-40-4[1] | 28305-26-2[1] | 473-81-4[1] |

| Molecular Formula | C₃H₆O₄[1] | C₃H₆O₄[1] | C₃H₆O₄[1] |

| Molar Mass | 106.08 g/mol [1] | 106.08 g/mol [8] | 106.08 g/mol [1] |

| Appearance | Colorless syrup[1] | Solid[8] | Colorless syrup[9] |

| Melting Point | <25 °C[1] | Not specified | <25°C[7] |

| Solubility | Soluble in water[6] | Soluble in water[7] | Soluble in water[7] |

Table 2: Normal and Pathological Urinary Concentrations of Glyceric Acid Enantiomers

| Analyte | Condition | Concentration Range (μmol/mmol creatinine) | Reference |

| D-Glyceric Acid | Normal | 0.4–12 | [10] |

| D-Glyceric Aciduria | 6343 - 8812 | [10] | |

| L-Glyceric Acid | Normal | < 5 µmol/L (in urine and plasma) | [11][12] |

| Primary Hyperoxaluria Type II | Significantly elevated | [5] | |

| Glycerate (unspecified) | Normal (0-5 years) | 12-177 µg/mg creatinine | [13] |

| Normal (>5 years) | 19-115 µg/mg creatinine | [13] |

Metabolic Pathways and Associated Disorders

The metabolic pathways of D- and L-glyceric acid are distinct, and their disruption leads to specific inborn errors of metabolism.

D-Glyceric Acid Metabolism and D-Glyceric Acidemia

D-glyceric acid is an intermediate in the catabolic pathways of fructose and the amino acid serine.[2] In fructose metabolism, D-glyceraldehyde is converted to D-glyceric acid by aldehyde dehydrogenase.[14] D-glyceric acid is then phosphorylated by D-glycerate kinase (GLYCTK) to 2-phosphoglycerate, which can then enter the glycolytic pathway.[2][4]

A deficiency in D-glycerate kinase, caused by mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in bodily fluids, resulting in D-glyceric acidemia (also known as D-glyceric aciduria).[4] This rare autosomal recessive disorder has a highly variable clinical presentation, ranging from asymptomatic or mild speech delay to severe progressive encephalopathy, seizures, hypotonia, and metabolic acidosis.[2][3][15]

L-Glyceric Acid Metabolism and Primary Hyperoxaluria Type II

L-glyceric acid is not a major intermediate in healthy individuals. Its clinical significance arises in Primary Hyperoxaluria Type II (PH2) , also known as L-glyceric aciduria.[16] This autosomal recessive disorder is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) , due to mutations in the GRHPR gene.[17][18]

The GRHPR enzyme has a dual function. It catalyzes the reduction of glyoxylate to glycolate and the reduction of hydroxypyruvate to D-glycerate.[18] In PH2, the deficiency of GRHPR leads to the accumulation of glyoxylate and hydroxypyruvate. The excess glyoxylate is converted to oxalate, leading to hyperoxaluria, kidney stones, and potentially renal failure.[18] The accumulated hydroxypyruvate is alternatively reduced to L-glyceric acid, which is then excreted in the urine, serving as a key diagnostic marker for PH2.[5]

Experimental Protocols

Synthesis of Glyceric Acid

Chemical Synthesis of Racemic (DL)-Glyceric Acid from Glycerol:

This protocol is adapted from a classical chemical synthesis method.[6]

-

Materials:

-

Glycerol

-

90% Nitric acid

-

Lead carbonate or Calcium carbonate

-

Lead oxide (optional)

-

Hydrogen sulfide or Oxalic acid

-

Distilled water

-

Tall narrow glass cylinders

-

Funnel with a fine-tipped neck

-

Water bath

-

Filtration apparatus

-

-

Procedure:

-

Dilute 50 g of glycerol with an equal volume of water in a tall narrow glass cylinder.

-

Carefully introduce 50 g of 90% nitric acid below the surface of the glycerol solution using a fine-tipped funnel to create two distinct layers.

-

Allow the mixture to stand at room temperature until it becomes homogeneous.

-

Slowly evaporate the solution on a water bath to a syrupy consistency.

-

Add 2 liters of water to the syrup.

-

Neutralization (Lead Salt Method):

-

Neutralize the solution with lead carbonate, adding a small amount of lead oxide towards the end.

-

Boil the mixture and filter while hot.

-

Concentrate the filtrate and cool to crystallize crude lead glycerate.

-

Collect the crystals and create a paste with water.

-

Bubble hydrogen sulfide gas through the paste to precipitate lead sulfide.

-

Filter the solution to remove lead sulfide and evaporate the filtrate on a water bath to obtain glyceric acid as a thick syrup.

-

-

Neutralization (Calcium Salt Method):

-

Boil the acidic solution with an excess of calcium carbonate and filter while hot.

-

Cool and concentrate the filtrate to crystallize calcium glycerate.

-

Recrystallize the calcium glycerate from hot water.

-

Suspend the purified crystals in water and add a stoichiometric amount of oxalic acid to precipitate calcium oxalate.

-

Filter to remove calcium oxalate and evaporate the filtrate to obtain glyceric acid.

-

-

Enzymatic Synthesis of D-Glyceric Acid:

D-glyceric acid can be synthesized from glycerol using microbial or enzymatic methods.[19][20][21] Acetic acid bacteria, such as Gluconobacter species, can be used for the whole-cell biocatalysis.[21] Alternatively, isolated enzymes like alditol oxidase can be employed.[19]

-

Generalized Enzymatic Protocol:

-

Prepare a reaction buffer at the optimal pH for the chosen enzyme (e.g., glycerol dehydrogenase or oxidase).[20]

-

Dissolve glycerol in the buffer to the desired concentration.[20]

-

Add the necessary cofactor (e.g., NAD⁺ or FAD).[20]

-

If required, include a cofactor regeneration system.[20]

-

Initiate the reaction by adding the enzyme.

-

Incubate at the optimal temperature with agitation.

-

Monitor the reaction progress by measuring the consumption of glycerol and the production of D-glyceric acid using HPLC.[20]

-

Analysis of D- and L-Glyceric Acid

High-Performance Liquid Chromatography (HPLC) for Glyceric Acid Analysis:

HPLC is a common method for the quantification of glyceric acid.[22][23]

-

Generalized HPLC Protocol:

-

Sample Preparation: Urine samples may require a pre-extraction step. Tetrahydrofuran extraction has been shown to be effective for both glyceric and glycolic acids.[13]

-

Chromatographic System:

-

Detection:

-

Quantification: Use external standards of D- and L-glyceric acid to create a calibration curve for accurate quantification.

-

Chiral Separation:

To distinguish between D- and L-enantiomers, chiral chromatography is necessary. This can be achieved by using a chiral stationary phase or by derivatizing the glyceric acid with a chiral reagent before analysis on a standard HPLC column.

Logical Workflow for Diagnosis

The diagnosis of D-glyceric acidemia and Primary Hyperoxaluria Type II involves a multi-step process.

Conclusion

The enantiomers of glyceric acid, D- and L-glyceric acid, exemplify the principle of stereospecificity in biochemistry. While D-glyceric acid is a normal, albeit minor, metabolite, the presence of significant levels of L-glyceric acid is a clear indicator of a serious metabolic disorder. A thorough understanding of their distinct metabolic pathways, the enzymes that regulate them, and the analytical methods to differentiate them is paramount for accurate diagnosis, effective management of patients with D-glyceric acidemia and Primary Hyperoxaluria Type II, and for the broader scientific community engaged in metabolic research and drug development. This technical guide provides a foundational resource to aid in these endeavors.

References

- 1. Glyceric acid - Wikipedia [en.wikipedia.org]

- 2. metabolicsupportuk.org [metabolicsupportuk.org]

- 3. D-glyceric aciduria | About the Disease | GARD [rarediseases.info.nih.gov]

- 4. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]

- 5. genetics.testcatalog.org [genetics.testcatalog.org]

- 6. prepchem.com [prepchem.com]

- 7. CAS 473-81-4: Glyceric acid | CymitQuimica [cymitquimica.com]

- 8. L-Glyceric acid | C3H6O4 | CID 6326776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glyceric acid, 473-81-4 [thegoodscentscompany.com]

- 10. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: utility in detection of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Human Metabolome Database: Showing metabocard for L-Glyceric acid (HMDB0006372) [hmdb.ca]

- 17. WikiGenes - GRHPR - glyoxylate reductase/hydroxypyruvate... [wikigenes.org]

- 18. GRHPR gene: MedlinePlus Genetics [medlineplus.gov]

- 19. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Development of an Effective Method of Producing D-glyceric Acid from Glycerin [aist.go.jp]

- 22. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Glyceric Acid Metabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glyceric acid is a central metabolite in a variety of crucial biological pathways, including serine biosynthesis, photorespiration, and gluconeogenesis. This technical guide provides a comprehensive overview of the glyceric acid metabolic pathway, detailing its core reactions, enzymatic regulation, and intersection with other significant metabolic networks. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the pathway's biochemistry, associated pathologies, and the experimental methodologies used for its investigation. Particular focus is given to the quantitative aspects of the pathway, with key data presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the analysis of pathway components and dynamics are provided, alongside visual representations of the core pathways and experimental workflows to facilitate a deeper understanding.

Introduction

The glyceric acid metabolic pathway encompasses a series of biochemical reactions that produce and consume glyceric acid, a three-carbon carboxylic acid. This pathway is not a single, linear route but rather a nexus of interconnected metabolic processes that vary across different organisms and cellular compartments. In plants, it is a key component of photorespiration and serine biosynthesis. In animals, it is involved in serine metabolism and has clinical significance in the context of the genetic disorder D-glyceric aciduria. Understanding the intricacies of this pathway is crucial for fields ranging from plant biology and agricultural science to human genetics and drug development.

Core Metabolic Pathways Involving Glyceric Acid

The metabolism of glyceric acid is primarily associated with two major pathways: the phosphorylated pathway and the glycerate pathway for serine biosynthesis, which is also linked to photorespiration in plants.

The Phosphorylated Pathway (Serine Biosynthesis)

This pathway is the primary route for de novo serine biosynthesis in many organisms. It originates from the glycolytic intermediate 3-phosphoglycerate.

-

Step 1: Oxidation of 3-Phosphoglycerate: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

-

Step 2: Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding phosphoserine and α-ketoglutarate.[1][2]

-

Step 3: Dephosphorylation: Phosphoserine phosphatase (PSPH) hydrolyzes phosphoserine to produce serine and inorganic phosphate.[3][4]

Although glyceric acid is not a direct intermediate in this pathway, the pathway that produces it is intrinsically linked as it starts from a glyceric acid derivative.

The Glycerate Pathway (Photorespiration and Serine Biosynthesis)

In plants and some other organisms, an alternative "glycerate pathway" exists for serine synthesis, which is also a crucial part of the photorespiratory cycle.[5][6][7] This pathway can be considered a branch of glycolysis that initiates in the cytosol.[5][6][7]

-

Step 1: Dephosphorylation of 3-Phosphoglycerate: 3-phosphoglycerate phosphatase (PGP) hydrolyzes 3-phosphoglycerate to glycerate.[5]

-

Step 2: Oxidation of Glycerate: Glycerate dehydrogenase (GDH) or hydroxypyruvate reductase (HPR) oxidizes glycerate to hydroxypyruvate.[5]

-

Step 3: Transamination: Serine-glyoxylate aminotransferase (SGAT) or alanine-glyoxylate aminotransferase (AGAT) catalyzes the transfer of an amino group to hydroxypyruvate to form serine.

In the context of photorespiration, the direction of these reactions is reversed to salvage carbon from 2-phosphoglycolate, a toxic byproduct of the oxygenase activity of RuBisCO.[8][9][10][11] Serine is converted to hydroxypyruvate, then to glycerate. Finally, glycerate kinase (GLYK) phosphorylates glycerate to 3-phosphoglycerate, which can re-enter the Calvin cycle.[8][9]

Enzymology and Regulation

The flux through the glyceric acid metabolic pathways is tightly controlled by the kinetic properties of its enzymes and various regulatory mechanisms.

Key Enzymes and Kinetic Properties

The following table summarizes the key enzymes of the glyceric acid metabolic pathway and their reported kinetic parameters. These values can vary significantly depending on the organism, tissue, and experimental conditions.

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |

| Phosphorylated Pathway | |||||||

| 3-Phosphoglycerate Dehydrogenase | PHGDH | 3-PGA → 3-PHP | 3-PGA | - | - | - | - |

| Phosphoserine Aminotransferase | PSAT1 | 3-PHP → P-Ser | 3-PHP, L-Glu | 5 µM, 1.2 mM | - | Bovine | [12] |

| L-PSer, α-KG | 35 µM, 0.8 mM | - | Bovine | [12] | |||

| Phosphoserine Phosphatase | PSPH | P-Ser → Serine | P-Ser | - | - | - | [3] |

| Glycerate Pathway / Photorespiration | |||||||

| 3-Phosphoglycerate Phosphatase | PGP | 3-PGA → Glycerate | 3-PGA | - | - | Sugarcane leaves | [13] |

| Glycerate Dehydrogenase / Hydroxypyruvate Reductase | GDH/HPR | Glycerate ↔ Hydroxypyruvate | Glycerate | - | - | - | - |

| Glycerate Kinase | GLYK | Glycerate → 3-PGA | D-Glycerate | 0.12 mM | - | Maize leaves | [14] |

| L-Glycerate | 1.5 mM | - | Maize leaves | [14] |

Regulation of Pathway Flux

Metabolic flux through the glyceric acid pathway is regulated by several mechanisms, including substrate availability, product inhibition, and allosteric regulation. For instance, in cancer cells, there is often an increased flux through the serine synthesis pathway, which is linked to the high metabolic demands of proliferating cells.[15][16] The expression of genes encoding pathway enzymes is also a critical point of regulation.[16]

Connection to Other Metabolic Pathways

The glyceric acid metabolic pathway is intricately linked with several other central metabolic routes.

-

Glycolysis and Gluconeogenesis: The pathway directly utilizes the glycolytic intermediate 3-phosphoglycerate and can feed into gluconeogenesis through the production of serine and its subsequent conversion to pyruvate.

-

One-Carbon Metabolism: Serine produced from these pathways is a major donor of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[15]

-

Photorespiration: In photosynthetic organisms, the glycerate pathway is an integral part of the photorespiratory cycle, which salvages carbon lost due to the oxygenase activity of RuBisCO.[17]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]

- 3. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]

- 5. D-Glyceric Aciduria - DoveMed [dovemed.com]

- 6. Quantification of Photorespiratory Intermediates by Mass Spectrometry-Based Approaches | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. [Metabolic flux analysis of L-serine synthesis by Corynebacterium glutamicum SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. search.library.uvic.ca [search.library.uvic.ca]

- 10. Analysis of Photorespiratory Intermediates Under Transient Conditions by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoserine aminotransferase, the second step-catalyzing enzyme for serine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Khan Academy [khanacademy.org]

The Pivotal Role of Glyceric Acid Intermediates in Glycolysis and Gluconeogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of glyceric acid and its phosphorylated derivatives—1,3-bisphosphoglycerate, 3-phosphoglycerate, and 2-phosphoglycerate—at the heart of cellular energy metabolism. Situated at the intersection of glycolysis and gluconeogenesis, these molecules are central to the dynamic regulation of glucose homeostasis. Understanding their roles is paramount for research into metabolic diseases and the development of novel therapeutic interventions.

Core Intermediates and Their Enzymatic Conversions

Glyceric acid intermediates are key players in the payoff phase of glycolysis and the corresponding steps of gluconeogenesis. Their interconversion is a tightly regulated process facilitated by a series of specific enzymes. In glycolysis, the high-energy acyl-phosphate bond in 1,3-bisphosphoglycerate is utilized to generate ATP, representing a crucial energy-yielding step.[1][2] Conversely, in gluconeogenesis, ATP is consumed to synthesize 1,3-bisphosphoglycerate from 3-phosphoglycerate, driving the pathway toward glucose production.[1][3]

The reversible isomerization of 3-phosphoglycerate to 2-phosphoglycerate, catalyzed by phosphoglycerate mutase, sets the stage for the subsequent dehydration reaction.[4][5] This dehydration, carried out by enolase, creates the high-energy enol-phosphate linkage in phosphoenolpyruvate, a critical precursor for the final ATP-generating step of glycolysis and a key entry point for gluconeogenic precursors.[6]

Key Enzymatic Reactions:

-

Phosphoglycerate Kinase (PGK): This enzyme catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate and ATP.[1][7] This is the first ATP-generating step in glycolysis.[8] In gluconeogenesis, the reaction proceeds in the reverse direction.[1][7]

-

Phosphoglycerate Mutase (PGM): PGM facilitates the interconversion of 3-phosphoglycerate and 2-phosphoglycerate.[4][5] This reaction involves a phosphohistidine intermediate within the enzyme's active site.[5]

-

Enolase (Phosphopyruvate Hydratase): Enolase catalyzes the reversible dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP).[6]

Quantitative Data: Enzyme Kinetics

The efficiency and directionality of the reactions involving glyceric acid intermediates are dictated by the kinetic properties of their respective enzymes. The following tables summarize key kinetic parameters for these enzymes from various sources.

| Enzyme | Substrate | Km (µM) | Organism/Tissue | Reference |

| Phosphoglycerate Mutase | Glycerate-2,3-P₂ | 0.069 | Chicken Breast Muscle | [9] |

| Phosphoglycerate Mutase | Glycerate-2-P | 14 | Chicken Breast Muscle | [9] |

| Phosphoglycerate Mutase | Glycerate-3-P | ~200 | Chicken Breast Muscle | [9] |

| Phosphoglycerate Mutase | 2-Phosphoglycerate | 100-200 | General | [4] |

| Enolase | 2-Phosphoglycerate | 4350 | Streptococcus rattus | [10] |

| Enolase | 2-Phospho-D-glycerate | 425 | Klebsiella pneumoniae | [11] |

| Enolase | Phosphoenolpyruvate | 199 | Klebsiella pneumoniae | [11] |

| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Organism/Tissue | Reference |

| Phosphoglycerate Mutase | Glycerate-2-P | 4 | Competitive | Chicken Breast Muscle | [9] |

| Fructose-1,6-bisphosphatase | DHAP | 4000-7000 | - | Chinese Hamster Liver | [12] |

| Fructose-1,6-bisphosphatase | Fructose-2,6-BP | >0.6 | - | Chinese Hamster Liver | [12] |

Signaling Pathways and Regulation

The flux through glycolysis and gluconeogenesis is tightly controlled by a complex interplay of allosteric regulation and hormonal signaling to prevent futile cycling and maintain energy homeostasis. While glyceric acid intermediates themselves are not major allosteric regulators, the enzymes that act upon them are subject to control.

Hormones like insulin and glucagon are central to the systemic regulation of these pathways.[13][14][15] Insulin, released in a high-energy state, promotes glycolysis, while glucagon, released in a low-energy state, stimulates gluconeogenesis.[13][14] This regulation is often mediated by second messengers like fructose-2,6-bisphosphate (F-2,6-BP), which allosterically activates phosphofructokinase-1 (a key glycolytic enzyme) and inhibits fructose-1,6-bisphosphatase (a key gluconeogenic enzyme).[15][16]

Experimental Protocols

Accurate measurement of enzyme activity is crucial for studying the roles of glyceric acid intermediates. Below are generalized protocols for assaying the key enzymes.

Protocol 1: Enolase Activity Assay

This protocol measures enolase activity by coupling the production of phosphoenolpyruvate to the pyruvate kinase and lactate dehydrogenase reactions, resulting in the oxidation of NADH, which can be monitored spectrophotometrically.[6][17]

Materials:

-

Reaction Buffer (e.g., 50 mM Imidazole-HCl, pH 6.8, 200 mM KCl, 10 mM MgSO₄)

-

2-Phosphoglycerate (2-PG) substrate solution

-

ADP solution

-

NADH solution

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Cell or tissue lysate

Procedure:

-

Prepare a master mix containing reaction buffer, ADP, NADH, PK, and LDH.

-

Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 25°C).

-

Add the cell or tissue lysate to the cuvette and mix.

-

Initiate the reaction by adding the 2-PG substrate solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enolase activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

References

- 1. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate Kinase - Proteopedia, life in 3D [proteopedia.org]

- 3. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]

- 5. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]

- 8. Molecular mechanism of glycolytic flux control intrinsic to human phosphoglycerate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoglycerate mutase. Kinetics and effects of salts on the mutase and bisphosphoglycerate phosphatase activities of the enzyme from chicken breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, characterization, and inhibition kinetics of enolase from Streptococcus rattus FA-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of hepatic gluconeogenesis and glycogenolysis by phosphorylated glycerol and glycolytic intermediates in diabetic and control Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of glycolysis and gluconeogenesis | PPTX [slideshare.net]

- 14. Khan Academy [khanacademy.org]

- 15. Glycolysis vs. Gluconeogenesis: The Dual Engines of Glucose Metabolism - MetwareBio [metwarebio.com]

- 16. medschoolcoach.com [medschoolcoach.com]

- 17. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]

Microbial Production of Glyceric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceric acid (GA), a three-carbon carboxylic acid, is emerging as a valuable platform chemical with applications in cosmetics, pharmaceuticals, and as a building block for biodegradable polymers.[1][2] As the biodiesel industry expands, leading to a surplus of its primary byproduct, glycerol, microbial fermentation presents a sustainable and efficient route for converting this low-cost feedstock into higher-value products like glyceric acid.[3][4] This technical guide provides an in-depth overview of the microbial production of glyceric acid, focusing on key microorganisms, fermentation strategies, metabolic pathways, and downstream processing.

Microbial Strains for Glyceric Acid Production

Acetic acid bacteria are the most prominent microorganisms utilized for the production of glyceric acid from glycerol.[1] Among these, species from the genera Gluconobacter and Acetobacter have been extensively studied and shown to be effective producers.[5][6]

Gluconobacter species are known for their ability to incompletely oxidize various sugars and alcohols, a process termed oxidative fermentation.[1] Several strains of Gluconobacter have been identified as potent glyceric acid producers, often yielding a mixture of D- and L-isomers.[5]

Acetobacter species also contribute significantly to glyceric acid production. Notably, some strains of Acetobacter tropicalis have demonstrated the ability to produce optically pure D-glyceric acid, which is of particular interest for pharmaceutical applications.[5][6]

Fermentation Processes and Quantitative Data

The production of glyceric acid is typically carried out in submerged fermentation under aerobic conditions. Key parameters influencing the yield and productivity include the choice of microbial strain, initial glycerol concentration, pH, aeration rate, and nutrient composition.[7][8]

Below is a summary of quantitative data from various studies on microbial glyceric acid production:

| Microbial Strain | Fermentation Type | Initial Glycerol (g/L) | GA Titer (g/L) | D-GA Enantiomeric Excess (ee) | Key Byproduct(s) | Reference(s) |

| Gluconobacter frateurii NBRC103465 | Fed-batch | 170 | 136.5 | 72% | Dihydroxyacetone (DHA) | [5][6] |

| Acetobacter tropicalis NBRC16470 | Jar Fermentor | 220 | 101.8 | >99% | - | [5][6][9] |

| Gluconobacter sp. NBRC3259 | Jar Fermentor | 167 | 54.7 | 77% | Dihydroxyacetone (DHA) | [4][7][10] |

| Gluconobacter frateurii ΔsldA mutant | Batch | Not specified | 89.1 | Not specified | - | [11] |

| Acetobacter tropicalis NBRC16470 | Jar Fermentor | 200 | 22.7 | >99% | - | [5][12] |

Metabolic Pathway of Glyceric Acid Production

The primary metabolic pathway for the conversion of glycerol to glyceric acid in acetic acid bacteria involves the membrane-bound alcohol dehydrogenase (mADH).[5][6] This enzyme catalyzes the oxidation of glycerol. The process can lead to the formation of dihydroxyacetone (DHA) as a major byproduct, particularly under suboptimal aeration conditions.[8]

Caption: Proposed metabolic pathway for the conversion of glycerol to glyceric acid in acetic acid bacteria.

Experimental Protocols

Screening of Glyceric Acid-Producing Strains

Objective: To identify potent glyceric acid-producing microbial strains from a culture collection.

Methodology:

-

Pre-culture Preparation: Inoculate a single colony of each test strain into a test tube containing a seed medium (e.g., 5 g/L yeast extract, 5 g/L polypeptone, 1 g/L MgSO₄·7H₂O, and 25 g/L glycerol). Incubate at 30°C for 48 hours with shaking.

-

Main Culture: Inoculate 1% (v/v) of the seed culture into a flask containing the production medium. The production medium can have varying initial glycerol concentrations (e.g., 50, 100, 150, or 200 g/L) to assess the strain's tolerance and productivity.[5]

-

Incubation: Incubate the flasks at 30°C for 4 days with shaking.

-

Sampling and Analysis: Withdraw samples periodically and centrifuge to remove cells. Analyze the supernatant for glyceric acid and byproduct concentrations using High-Performance Liquid Chromatography (HPLC).[13]

Jar Fermentor Production of Glyceric Acid

Objective: To produce glyceric acid on a larger scale with controlled fermentation parameters.

Methodology:

-

Inoculum Preparation: Prepare a seed culture as described in the screening protocol.

-

Fermentor Setup: Sterilize a 5-liter jar fermentor containing the production medium.

-

Inoculation: Inoculate the fermentor with the seed culture.

-

Fermentation Conditions:

-

Temperature: Maintain at 30°C.

-

Agitation: Set to 500 rpm.[5]

-

Aeration: Varies depending on the strain. For G. frateurii, 0.5 vvm (volume of air per volume of medium per minute) is used, while for A. tropicalis, 2.5 vvm is optimal.[5][8]

-

pH Control: Maintain the pH at 6.0 by the automated addition of a neutralizing agent like 5 M NaOH. In some fed-batch strategies, the NaOH solution may also contain glycerol to replenish the carbon source.[5][9]

-

-

Fed-Batch Strategy (for G. frateurii): To achieve high titers, a fed-batch strategy can be employed where a concentrated glycerol solution is fed into the fermentor, often linked to the pH control system.[5]

-

Monitoring: Monitor cell growth (optical density), glycerol consumption, and glyceric acid and byproduct formation throughout the fermentation process using HPLC.[9]

Caption: General experimental workflow for microbial production and purification of glyceric acid.

Downstream Processing

The recovery and purification of glyceric acid from the fermentation broth is a critical step to obtain a high-purity product.

Electrodialysis

Electrodialysis (ED) is an effective method for concentrating glycerate from the culture broth while simultaneously removing salts.[5][6] This process uses ion-exchange membranes and an electric potential to separate ionic species. It has been demonstrated that glycerate can be concentrated to over 230 g/L from an initial concentration of around 136 g/L.[5][6]

Crystallization

Following concentration, the glyceric acid can be purified by crystallization. This is often achieved by forming a salt of glyceric acid, such as calcium glycerate, which has lower solubility and can be readily crystallized from the concentrated solution.[5][6] The purified salt can then be converted back to the free acid form if required.

Challenges and Future Perspectives

While significant progress has been made in the microbial production of glyceric acid, several challenges remain. The use of crude glycerol from biodiesel production can be problematic due to impurities like methanol, which can inhibit microbial growth and enzyme activity.[1][14] Developing robust microbial strains tolerant to these impurities is a key area of ongoing research.

Furthermore, minimizing the production of byproducts such as dihydroxyacetone is crucial for improving the overall process efficiency and simplifying downstream processing.[8] Genetic engineering approaches, such as the disruption of genes involved in byproduct formation, have shown promise in addressing this issue.[11] The development of more efficient and cost-effective downstream processing technologies will also be vital for the commercial viability of microbial glyceric acid production.

References

- 1. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]

- 2. Bioprocessing of glycerol into glyceric Acid for use in bioplastic monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Glyceric Acid in Interstellar Space: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceric acid [HOCH₂CH(OH)COOH], the simplest sugar acid, is a molecule of profound significance to contemporary biochemistry, playing a pivotal role in metabolic pathways such as glycolysis.[1][2][3] Its detection in carbonaceous meteorites, with abundances comparable to amino acids, strongly suggests an extraterrestrial origin and a potential role in the prebiotic chemistry that led to life on Earth.[1][2] This technical guide provides an in-depth analysis of the recently elucidated formation mechanism of glyceric acid in interstellar ice analogs. It details the experimental protocols, presents key quantitative data, and visualizes the core chemical pathways, offering a comprehensive resource for researchers in astrochemistry, prebiotic chemistry, and related fields. The abiotic synthesis of this key biomolecule from simple, ubiquitous precursors in deep space highlights a plausible pathway for the formation and delivery of life's building blocks to early Earth.[3][4]

Core Synthesis Pathway in Interstellar Ices

Recent laboratory studies have demonstrated the first successful abiotic synthesis of racemic glyceric acid under conditions mimicking those found in cold, dense molecular clouds.[1][2][3][5] The formation occurs in low-temperature (5 K) interstellar ice analogs composed of carbon dioxide (CO₂) and ethylene glycol (HOCH₂CH₂OH) when subjected to ionizing radiation.[1][5] This energetic processing simulates the effect of galactic cosmic rays (GCRs) penetrating the icy mantles of interstellar dust grains.[3][4]

The key mechanism is a barrierless radical-radical recombination reaction. The process is initiated by the energetic electrons dissociating the precursor molecules to form highly reactive radical species.[1] Specifically, the synthesis of glyceric acid proceeds through the carbon-carbon bond coupling of the hydroxycarbonyl radical (HOĊO) and the 1,2-dihydroxyethyl radical (HOĊHCH₂OH).[1][3]

The overall reaction can be summarized as follows:

-

Radical Formation:

-

CO₂ + e⁻ → HOĊO + other products

-

HOCH₂CH₂OH + e⁻ → HOĊHCH₂OH + H

-

-

Radical-Radical Recombination:

-

HOĊO + HOĊHCH₂OH → HOCH₂CH(OH)COOH (Glyceric Acid)

-

This non-equilibrium reaction pathway, driven by cosmic ray proxies, provides a viable route to forming complex sugar acids from simple, abundant interstellar molecules.[1][2]

Quantitative Data

The identification and characterization of glyceric acid formed in laboratory simulations rely on precise mass spectrometry data. The following table summarizes the key quantitative parameters for the detection of glyceric acid and its isomer, 2-hydroxyethyl hydrogen carbonate, which was also formed in the experiments.[1] Additionally, the table includes the measured abundance of glyceric acid in the Murchison meteorite for comparison.

| Parameter | Glyceric Acid (1) | 2-Hydroxyethyl hydrogen carbonate (18) | Source |

| Molecular Formula | C₃H₆O₄ | C₃H₆O₄ | - |

| Mass-to-Charge Ratio (m/z) | 106 | 106 | [1] |

| Computed Adiabatic Ionization Energy (eV) | 9.69 - 10.17 | 9.79 - 11.09 | [1] |

| Meteoritic Abundance (Murchison) | 80 nmol g⁻¹ | Not Reported | [1] |

Experimental Protocol: Simulation of Interstellar Glyceric Acid Synthesis

The following protocol outlines the methodology for the laboratory synthesis of glyceric acid under simulated interstellar conditions.[1][4] This procedure is based on the experiments conducted at the W. M. Keck Research Laboratory in Astrochemistry at the University of Hawaii at Mānoa.[3][5]

3.1. Apparatus:

-

Ultra-high vacuum (UHV) chamber maintained at pressures of ~10⁻¹⁰ torr.

-

Polished silver substrate mounted on a closed-cycle helium cryostat, capable of reaching temperatures of 5 K.

-

Gas deposition system for introducing precursor molecules.

-

Electron gun (5 keV) to simulate secondary electrons generated by galactic cosmic rays.

-

Tunable vacuum ultraviolet (VUV) photoionization source.

-

Reflectron time-of-flight mass spectrometer (ReTOF-MS) for product detection.

3.2. Procedure:

-

Substrate Preparation: The silver substrate is cooled to a stable temperature of 5 K within the UHV chamber.

-

Ice Deposition: A gas mixture of carbon dioxide (CO₂) and ethylene glycol (HOCH₂CH₂OH) is prepared and deposited onto the cold substrate, forming an amorphous ice layer of a few hundred nanometers in thickness.

-

Irradiation: The ice analog is irradiated with 5 keV electrons for a specified duration (e.g., 60 minutes) with a defined beam current (e.g., 50 nA). This simulates the energetic processing that occurs over millions of years in a cold molecular cloud.[1]

-

Temperature-Programmed Desorption (TPD): Following irradiation, the sample is heated at a controlled rate (e.g., 0.5 K min⁻¹). As the temperature increases, molecules sublime from the ice into the gas phase.

-

Photoionization and Detection: The desorbed neutral molecules pass into the ionization region of the ReTOF-MS. They are ionized by a tunable VUV photon beam.

-

Isomer-Selective Analysis: The photon energy is systematically varied. By comparing the signal intensity at different ionization energies with the computed adiabatic ionization energies of potential isomers, specific molecules like glyceric acid can be unambiguously identified.[1][2] The mass spectrometer records the mass-to-charge ratio of the resulting ions, confirming the presence of molecules with the mass of glyceric acid (m/z = 106).

Astrobiological Significance and Future Directions

The formation of glyceric acid in interstellar ices is a significant finding for astrobiology.[3] It demonstrates that a key metabolite can be synthesized abiotically in space and potentially delivered to nascent planets like early Earth via meteorites and comets.[3][4] Once delivered, glyceric acid could have participated in prebiotic chemical networks. It serves as a plausible precursor for other critical biomolecules, including the proteinogenic amino acid serine and other sugar acids like lactic acid.[1][3]

The racemic nature of the synthesized glyceric acid is consistent with findings for other organic molecules in meteorites.[5] While life on Earth exhibits homochirality, the delivery of racemic mixtures could have provided the raw materials for subsequent selection processes to act upon.

Future research will likely focus on detecting glyceric acid directly in interstellar clouds using telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA).[3][5] Further laboratory experiments are needed to explore the full range of products that can be formed from glyceric acid under various prebiotic conditions and to investigate its stability and evolution in planetary environments. Understanding these pathways is crucial for piecing together the complex puzzle of the origins of life.[3]

References

- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 2. Interstellar formation of glyceric acid [HOCH2CH(OH)COOH]—The simplest sugar acid - PMC [pmc.ncbi.nlm.nih.gov]